Pyrazin-2-yl(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone

Description

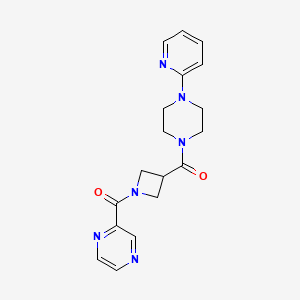

Pyrazin-2-yl(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone is a heterocyclic compound featuring a pyrazine core linked via a methanone group to an azetidine ring. The azetidine is further functionalized with a piperazine moiety substituted by a pyridin-2-yl group.

Properties

IUPAC Name |

[1-(pyrazine-2-carbonyl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c25-17(14-12-24(13-14)18(26)15-11-19-5-6-20-15)23-9-7-22(8-10-23)16-3-1-2-4-21-16/h1-6,11,14H,7-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZVDKIUETVLJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that pyridinylpiperazine derivatives, a class of compounds to which this compound belongs, act as potent and selective α2-adrenergic receptor antagonists.

Mode of Action

This inhibition could lead to changes in cellular signaling pathways, resulting in the observed biological effects.

Biochemical Pathways

Pyrrolopyrazine derivatives, which share a similar structure, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities. These activities suggest that the compound may affect multiple biochemical pathways.

Biological Activity

Pyrazin-2-yl(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone, with the CAS number 1396686-64-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 352.4 g/mol. Its structure features a pyrazine ring, a piperazine moiety, and an azetidine unit, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₆O₂ |

| Molecular Weight | 352.4 g/mol |

| CAS Number | 1396686-64-8 |

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Adrenergic Receptor Antagonism : Similar compounds have been shown to act as selective α2-adrenergic receptor antagonists, influencing neurotransmitter release and modulating various physiological responses .

- Inhibition of Kinases : The structural components suggest potential interactions with kinase pathways, which are crucial in cancer and other diseases .

- Antimicrobial Activity : Its structural analogs have demonstrated antimicrobial effects, indicating a possible role in inhibiting bacterial growth .

Antitumor Activity

Recent studies have indicated that derivatives of pyrazinamide, to which this compound is related, exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .

Anti-Tubercular Activity

The compound has been evaluated for its anti-tubercular properties against Mycobacterium tuberculosis. In studies, certain derivatives demonstrated significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM against the H37Ra strain of tuberculosis .

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that many derivatives were non-toxic at therapeutic concentrations, which is critical for their development as safe therapeutic agents .

Study 1: Antitumor Efficacy

In a study examining the efficacy of pyridinylpiperazine derivatives, it was found that compounds structurally related to this compound exhibited promising results against cancer cell lines. The most potent compound showed an IC50 value of 67 nM in K562 cells expressing BCR-ABL .

Study 2: Anti-Tubercular Activity

A series of substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Among them, compounds similar to this compound showed IC90 values ranging from 3.73 to 4.00 µM against Mycobacterium tuberculosis H37Ra, indicating significant potential for further development .

Scientific Research Applications

Antitubercular Activity

One of the primary applications of compounds related to pyrazin-2-yl derivatives is their antitubercular activity . Research has shown that various pyrazine derivatives, including those with piperazine and pyridine moieties, exhibit significant inhibitory effects against Mycobacterium tuberculosis. For instance:

- Compound Synthesis : A series of derivatives were synthesized and evaluated for their activity against M. tuberculosis H37Ra, with some compounds demonstrating IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular properties .

| Compound ID | IC50 (μM) | IC90 (μM) | Notable Features |

|---|---|---|---|

| 6a | 1.35 | 3.73 | High activity |

| 6e | 1.85 | 40.32 | Moderate toxicity |

| 6j | 2.00 | 4.00 | Low toxicity |

These findings suggest that modifications to the pyrazine structure can enhance activity against tuberculosis, making these compounds promising candidates for further development.

Cancer Treatment

The compound also shows potential in cancer therapy , particularly through the inhibition of Checkpoint Kinase 1 (CHK1). CHK1 plays a crucial role in cell cycle regulation and DNA damage response, making it a target for cancer therapeutics:

- Mechanism of Action : Pyrazin-2-yl derivatives have been identified as inhibitors of CHK1 kinase function, which can lead to enhanced efficacy when combined with other therapeutic agents like DNA topoisomerase inhibitors .

Case Study: CHK1 Inhibition

In a study focusing on biarylamine compounds, it was demonstrated that pyrazin derivatives could effectively inhibit CHK1 activity, leading to cell cycle arrest in cancer cells. This dual-action mechanism—targeting both the cancerous cells directly and enhancing the effects of existing chemotherapeutics—positions these compounds as valuable in oncology.

Docking Studies and Molecular Interactions

Molecular docking studies have been employed to understand the interactions between pyrazin derivatives and biological targets:

- Docking Results : The binding affinities of these compounds with various receptors have been analyzed using computational methods, revealing promising interactions that support their biological efficacy .

| Compound ID | Binding Energy (kcal/mol) | Ki (nM) | Number of H-bonds |

|---|---|---|---|

| T11 | -8.5 | 25 | 3 |

| T18 | -9.0 | 15 | 4 |

These results indicate strong binding capabilities, which correlate with enhanced biological activities observed in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing key structural features, such as piperazine-carbonyl linkages, azetidine/heterocyclic cores, and aromatic substituents.

Structural Analogues with Azetidine-Piperazine Motifs

- JNJ-42226314 ([1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone): Similarity: Shares the azetidine-piperazine-carbonyl framework. Difference: The piperazine is substituted with a thiazole-2-carbonyl group instead of pyridin-2-yl. Biological Relevance: JNJ-42226314 is a reversible monoacylglycerol lipase (MAGL) inhibitor, suggesting CNS activity. The thiazole group may enhance lipophilicity and target engagement compared to pyridine .

- 1-(3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}azetidin-1-yl)ethan-1-one: Similarity: Contains an azetidine-piperazine-carbonyl core. Difference: Piperazine is substituted with a trifluoromethylpyridinyl group.

Piperazine-Carbonyl Derivatives with Heterocyclic Cores

- 4-(Pyridin-2-yl)piperazin-1-ylmethanone: Similarity: Piperazine-carbonyl linkage with aromatic substituents (pyridine vs. thiophene). Difference: Thiophene replaces pyrazine/azetidine. Electronic Properties: Thiophene’s sulfur atom may alter π-π stacking and hydrogen bonding compared to pyrazine .

- (3,5-Dimethoxyphenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone: Similarity: Piperazine-carbonyl-aromatic scaffold. Difference: A 3,5-dimethoxyphenyl group replaces the azetidine-pyrazine system. Pharmacological Implications: Methoxy groups enhance solubility but may reduce blood-brain barrier penetration .

Pyrazine/Pyridazine-Based Analogues

- 3-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one: Similarity: Piperazine-carbonyl linkage with a nitrogen-rich heterocycle (pyridazine vs. pyrazine). Difference: Incorporates a coumarin moiety, which may confer fluorescence or antioxidant properties. Target Potential: Pyridazine’s electron-deficient nature could influence binding to kinases or nucleic acids .

- PF-00734200 (3,3-Difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone): Similarity: Piperazine-pyrrolidine/pyrimidine core. Difference: Replaces azetidine with pyrrolidine and pyrimidine with pyrazine. Metabolism: Undergoes CYP2D6/CYP3A4-mediated hydroxylation; the azetidine in the target compound may alter metabolic pathways .

Comparative Data Table

| Compound Name | Core Structure | Piperazine Substituent | Molecular Weight (g/mol) | Key Biological Activity |

|---|---|---|---|---|

| Target Compound | Azetidine-Pyrazine | Pyridin-2-yl | ~440 (estimated) | Not specified (potential CNS) |

| JNJ-42226314 | Azetidine-Indole | Thiazole-2-carbonyl | 477.51 | MAGL inhibition |

| 1-(3-{4-[5-(Trifluoromethyl)pyridin-2-yl]...) | Azetidine | 5-(Trifluoromethyl)pyridin-2-yl | 356.34 | Not specified |

| 4-(Pyridin-2-yl)piperazin-1-ylmethanone | Thiophene | Pyridin-2-yl | 285.37 | Not specified |

| PF-00734200 | Pyrrolidine-Pyrimidine | Pyrimidin-2-yl | 438.45 | Dipeptidyl peptidase IV inhibition |

Key Findings and Implications

Structural Flexibility vs. This could enhance target selectivity but reduce metabolic stability .

Substituent Effects :

- Electron-rich groups (e.g., pyridin-2-yl) may improve hydrogen bonding with biological targets.

- Trifluoromethyl or thiazole groups enhance lipophilicity, favoring CNS penetration .

Metabolic Pathways : Piperazine-containing compounds often undergo CYP-mediated oxidation. The target’s pyridine substituent may slow metabolism compared to electron-neutral groups .

Q & A

Basic: What synthetic strategies are recommended for constructing the azetidine-piperazine-pyrazine scaffold in this compound?

The synthesis of this compound involves multi-step reactions, focusing on coupling azetidine, piperazine, and pyrazine moieties. Key steps include:

- Azetidine Functionalization : Introduce the piperazine-1-carbonyl group via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DCM or DMF .

- Piperazine-Pyridine Coupling : React 4-(pyridin-2-yl)piperazine with activated carbonyl intermediates (e.g., chloroformates or mixed anhydrides) under inert conditions .

- Final Assembly : Use nucleophilic acyl substitution or Suzuki-Miyaura cross-coupling to attach the pyrazin-2-yl group to the azetidine core .

Characterization : Validate each intermediate via -NMR, -NMR, and HRMS to ensure regiochemical fidelity .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

- Single-Crystal X-ray Diffraction : Resolves stereochemical ambiguities in the azetidine ring and confirms piperazine-pyridine spatial orientation .

- Multinuclear NMR : - and -NMR identify proton environments (e.g., distinguishing azetidine C-3 substitution vs. C-2) and carbonyl connectivity .

- Mass Spectrometry : HRMS validates molecular formula, particularly for detecting trace byproducts from incomplete coupling reactions .

Advanced: How can researchers address discrepancies in pharmacological activity data across different assay systems?

- Assay Optimization : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement. For example, inconsistent activity in GPCR screens may arise from differences in cell membrane lipid composition or G-protein coupling .

- Metabolite Interference : Screen for active metabolites (e.g., hydroxylated derivatives) using LC-MS/MS, as cytochrome P450-mediated modifications (e.g., CYP3A4/2D6) can alter potency .

- Species-Specific Variability : Cross-validate results in human primary cells and animal models (e.g., rodents vs. non-human primates) to account for interspecies differences in receptor homology .

Advanced: What computational methods are effective in predicting metabolic liabilities and CYP interactions?

- Molecular Docking : Simulate binding to CYP3A4/2D6 active sites to identify susceptible regions (e.g., pyrimidine/pyrazine rings prone to hydroxylation) .

- DFT Calculations : Predict electron density distributions to assess susceptibility to oxidative metabolism (e.g., at piperazine nitrogen or azetidine carbonyl groups) .

- MD Simulations : Model compound flexibility in aqueous vs. lipid environments to prioritize stable conformers for synthetic optimization .

Advanced: How can structural ambiguities in hydrogen bonding networks be resolved for crystallographic studies?

- Protonation State Analysis : Use pH-dependent crystallography or neutron diffraction to locate labile protons (e.g., piperazine N-H or pyridine N-H) .

- Comparative Crystallography : Analyze isostructural analogs (e.g., pyridine vs. pyrazine substitutions) to identify conserved hydrogen-bonding motifs .

- Electron Density Maps : Employ high-resolution (<1.0 Å) data to distinguish between alternative protonation sites (e.g., azetidine vs. piperazine nitrogen) .

Advanced: What strategies mitigate metabolic instability in vivo while retaining target affinity?

- Isotere Replacement : Substitute metabolically labile groups (e.g., replace pyridine with fluorinated pyrimidine) to reduce CYP3A4-mediated clearance .

- Prodrug Design : Mask polar groups (e.g., azetidine carbonyl) with ester or carbamate promoieties to enhance bioavailability and delay hydrolysis .

- Deuterium Labeling : Incorporate deuterium at vulnerable C-H bonds (e.g., piperazine methyl groups) to slow oxidative metabolism via the kinetic isotope effect .

Safety: What precautions are essential for handling this compound in laboratory settings?

- PPE Requirements : Use NIOSH-approved respirators (P95) and nitrile gloves to prevent inhalation or dermal exposure, as piperazine derivatives may cause respiratory or skin irritation .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts (e.g., triethylamine or DCM) .

- Waste Disposal : Quench reactive intermediates (e.g., acyl chlorides) with ice-cold ethanol before disposal to prevent exothermic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.